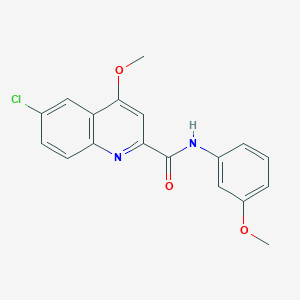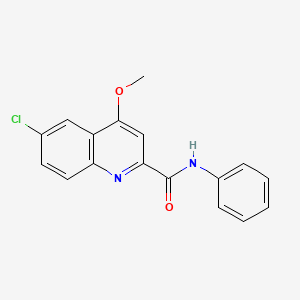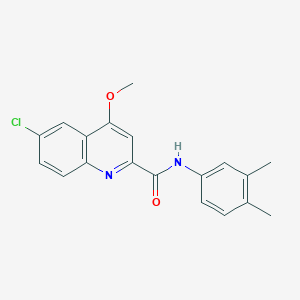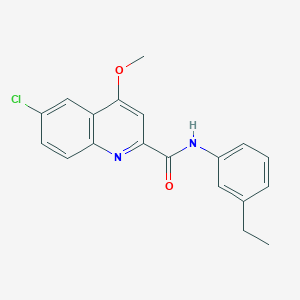
6-chloro-N-(3-ethylphenyl)-4-methoxyquinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N-(3-ethylphenyl)-4-methoxyquinoline-2-carboxamide, also known as CEMQC, is an organic compound belonging to the class of quinolines. It is a white, crystalline solid with a molecular weight of 307.87 g/mol, and a melting point of 121-123 °C. CEMQC is a widely used compound for a variety of applications in the pharmaceutical, agrochemical, and food industries.
Mecanismo De Acción
6-chloro-N-(3-ethylphenyl)-4-methoxyquinoline-2-carboxamide is a lipophilic compound, meaning it is soluble in lipids and non-polar solvents. This allows it to easily cross cell membranes and interact with a variety of cellular targets. It has been shown to interact with several receptors, including the serotonin 5-HT2A receptor, the histamine H1 receptor, and the muscarinic acetylcholine receptor. Additionally, it has been shown to interact with various enzymes, including cytochrome P450 enzymes, monoamine oxidase, and proteases.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, as well as to modulate the release of neurotransmitters, such as serotonin and dopamine. Additionally, it has been shown to have immunomodulatory effects, as well as to modulate the activity of various enzymes, such as cytochrome P450 enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-chloro-N-(3-ethylphenyl)-4-methoxyquinoline-2-carboxamide has several advantages and limitations for use in laboratory experiments. One of the major advantages is its low cost and ease of synthesis. Additionally, it is a relatively non-toxic compound, making it safe to use in laboratory experiments. However, one of the major limitations is its low solubility in aqueous solutions, making it difficult to use in certain types of experiments.
Direcciones Futuras
The potential future directions for 6-chloro-N-(3-ethylphenyl)-4-methoxyquinoline-2-carboxamide include further research into its mechanism of action, its pharmacological effects, and its potential therapeutic applications. Additionally, further research into its interactions with various receptors and enzymes could lead to the development of novel drugs and therapies. Additionally, research into its potential as a diagnostic tool could lead to the development of new diagnostic tests. Finally, research into its potential as a food and agrochemical additive could lead to the development of novel products.
Métodos De Síntesis
6-chloro-N-(3-ethylphenyl)-4-methoxyquinoline-2-carboxamide can be synthesized using a variety of methods. One of the most common methods is the Friedel-Crafts alkylation of 4-methoxyquinoline with 3-ethylbenzyl chloride in the presence of anhydrous aluminium chloride as a catalyst. This reaction yields a mixture of this compound and its isomer, 6-chloro-N-(3-ethylphenyl)-4-methoxyquinoline-2-carboxylic acid. The product can then be purified by recrystallization.
Aplicaciones Científicas De Investigación
6-chloro-N-(3-ethylphenyl)-4-methoxyquinoline-2-carboxamide has been used in a variety of scientific research applications. It has been used as a model compound for studying the mechanisms of various enzymatic and non-enzymatic reactions. It has also been used to study the effect of various solvents on the reactivity of the quinoline moiety. Additionally, it has been used to study the interactions of quinoline-based drugs with various receptors.
Propiedades
IUPAC Name |
6-chloro-N-(3-ethylphenyl)-4-methoxyquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-3-12-5-4-6-14(9-12)21-19(23)17-11-18(24-2)15-10-13(20)7-8-16(15)22-17/h4-11H,3H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZIDQQWBAUPCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=NC3=C(C=C(C=C3)Cl)C(=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

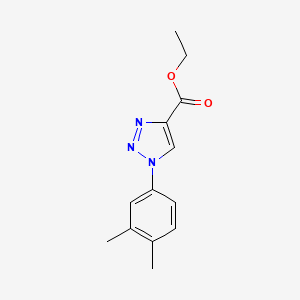
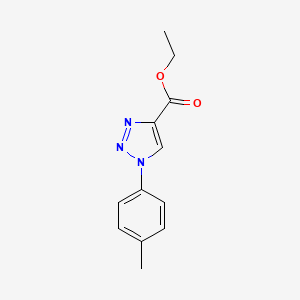

![N-(5-chloro-2-methylphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515743.png)
![N-(3-chlorophenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515745.png)
![N-(2-chloro-4-methylphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515749.png)
![N-(4-chlorophenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515752.png)
![ethyl 6-chloro-4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515762.png)
![N-[(3,4-diethoxyphenyl)methyl]-3-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}propanamide](/img/structure/B6515764.png)
![N-(5-chloro-2-methoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515767.png)

